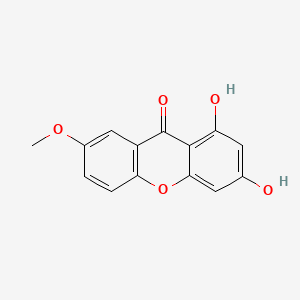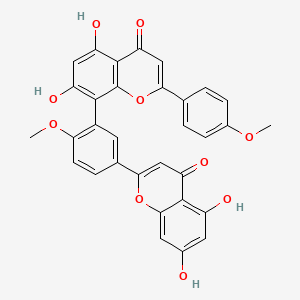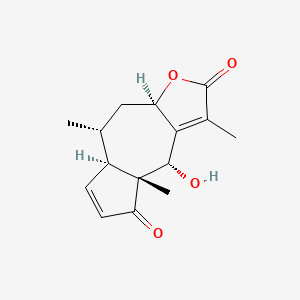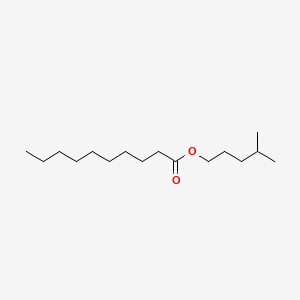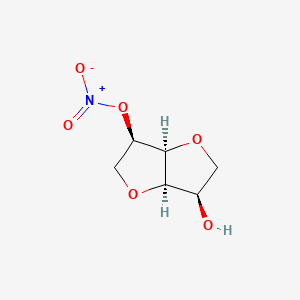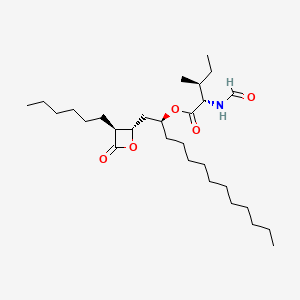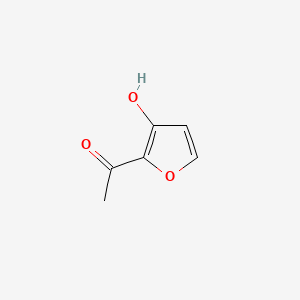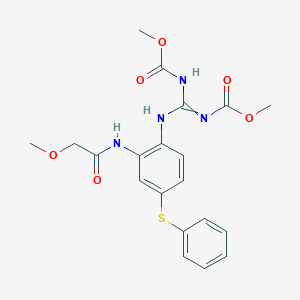
Febantel
Overview
Description
Febantel: is a broad-spectrum antiparasitic compound primarily used in veterinary medicine. It is effective against a variety of internal parasites, including roundworms and tapeworms, in animals such as dogs, cats, cattle, sheep, goats, pigs, and poultry . This compound belongs to the chemical class of pro-benzimidazoles and is known for its efficacy as a nematicide and taenicide .
Mechanism of Action
Target of Action
Febantel is an anthelmintic drug used primarily in veterinary medicine to treat parasitic worms . The primary targets of this compound are the nematode parasites, including whipworms . It acts on these parasites only after transformation to fenbendazole .
Mode of Action
This compound is a prodrug that is metabolized in vivo to fenbendazole . The molecular mode of action of fenbendazole, like all benzimidazoles, involves binding to tubulin, a structural protein of microtubules . This binding disrupts the formation and function of the microtubules in the cells of the parasites . This disruption leads to the parasites’ inability to absorb nutrients, resulting in their eventual death .
Biochemical Pathways
The metabolic pathway of this compound shows that it gets converted directly to either fenbendazole or oxfendazole, achieved via this compound sulfoxide as an intermediate . Fenbendazole, fenbendazole sulfone, oxfendazole, and oxfendazole sulfone are the main metabolites of this compound .
Pharmacokinetics
Following oral administration, this compound is absorbed into the bloodstream by more than 40% and is very quickly metabolized to fenbendazole and to fenbendazole sulfoxide . The usual site of metabolism of anthelmintics is the liver, where oxidation and cleavage reactions commonly occur . The pharmacokinetics of this compound, its rate of metabolism and excretion, and its safety profile determine the length of the withdrawal time .
Result of Action
The result of this compound’s action is the paralysis and death or expulsion of the parasites . The blocking of microtubules perturbs the uptake of glucose, which eventually depletes the glycogen reserves of the worms . Since cell division is also disturbed, worm egg production and development are also blocked by benzimidazoles .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, in the aquatic environment, this compound was found to be persistent against solar radiation . In ruminants, heavy infestations with gastrointestinal roundworms increase the pH in the abomasum, which reduces the solubility of this compound, its absorption into blood, and its bioavailability .
Biochemical Analysis
Biochemical Properties
Febantel plays a crucial role in biochemical reactions by interacting with various enzymes and proteins. It primarily targets the microtubule synthesis in parasitic worms. This compound is metabolized into fenbendazole, which binds to β-tubulin, a protein essential for microtubule formation. This binding inhibits the polymerization of tubulin into microtubules, disrupting the cellular structure and function of the parasites . Additionally, this compound’s metabolites interact with other biomolecules, leading to the inhibition of energy production and metabolic processes in the parasites.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In parasitic cells, this compound disrupts microtubule formation, leading to impaired cell division and growth. This disruption affects cell signaling pathways, gene expression, and cellular metabolism. In mammalian cells, this compound’s metabolites have minimal impact, as they selectively target parasitic cells. High doses of this compound can lead to cytotoxic effects in mammalian cells, affecting cell viability and function .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to fenbendazole and oxfendazole, which bind to β-tubulin in parasitic cells. This binding inhibits the polymerization of tubulin, leading to the disruption of microtubules. The inhibition of microtubule formation affects various cellular processes, including cell division, intracellular transport, and structural integrity. Additionally, this compound’s metabolites may inhibit enzymes involved in energy production, further impairing the parasite’s survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation. This compound is relatively stable under standard storage conditions, but it can degrade over time, leading to reduced efficacy. Long-term studies have shown that this compound’s metabolites can have prolonged effects on cellular function, with some residual activity observed even after the drug has been metabolized . In vitro and in vivo studies have demonstrated that this compound’s efficacy decreases over time, necessitating repeated administration for sustained therapeutic effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively eliminates parasitic infections with minimal adverse effects. At higher doses, this compound can cause toxic effects, including gastrointestinal disturbances, liver toxicity, and hematological changes. Threshold effects have been observed, where increasing the dosage beyond a certain point does not significantly enhance the therapeutic effect but increases the risk of toxicity .
Metabolic Pathways
This compound is metabolized in vivo to fenbendazole and oxfendazole through enzymatic reactions involving cytochrome P450 enzymes. These metabolites are further metabolized to sulfoxides and sulfones, which are excreted via urine and feces. This compound’s metabolites interact with various enzymes and cofactors involved in metabolic pathways, affecting metabolic flux and metabolite levels. The inhibition of microtubule synthesis by this compound’s metabolites disrupts the parasite’s metabolic processes, leading to its death .
Transport and Distribution
This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution. This compound’s metabolites accumulate in parasitic cells, leading to their selective toxicity. In mammalian cells, this compound’s distribution is more limited, reducing the risk of adverse effects .
Subcellular Localization
This compound and its metabolites are primarily localized in the cytoplasm of parasitic cells, where they exert their effects on microtubule synthesis. The targeting signals and post-translational modifications of this compound’s metabolites direct them to specific compartments within the cells. This subcellular localization is crucial for their activity and function, as it ensures that the drug reaches its intended targets and exerts its therapeutic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of febantel involves several key steps:
Reaction of O-methyl isourea methyl carbamate with dimethyl carbonate: This reaction produces O-methyl isourea diamino methyl carbamate.
Reduction of 2-nitro-5-thiophenyl-(2-methoxy) acetanilide with hydrazine hydrate: This step yields 2-amino-5-thiophenyl-(2-methoxy) acetanilide.
Final reaction: The O-methyl isourea diamino methyl carbamate is reacted with 2-amino-5-thiophenyl-(2-methoxy) acetanilide to obtain this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but emphasizes clean and safe production processes. The method involves the use of toluene solutions and controlled reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Febantel undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidative degradation, although it is relatively stable under oxidative stress.
Photolysis: This compound is also subject to photolytic degradation under exposure to light.
Common Reagents and Conditions:
Hydrolysis: Typically involves acidic or basic conditions.
Oxidation: Requires oxidizing agents such as hydrogen peroxide.
Photolysis: Involves exposure to UV light.
Major Products Formed:
Fenbendazole: A major metabolite formed through hydrolytic degradation.
Oxfendazole: Another significant metabolite formed through further oxidation.
Scientific Research Applications
Febantel has a wide range of scientific research applications:
Veterinary Medicine: Used extensively to treat gastrointestinal parasites in livestock and pets.
Environmental Studies: Research on the fate of this compound in aquatic environments and its impact on water quality.
Pharmaceutical Research: Studies on the development of new polymorphic forms of this compound to enhance its efficacy and stability.
Comparison with Similar Compounds
Uniqueness of this compound: this compound is unique in its ability to act as a prodrug, converting into active metabolites such as fenbendazole and oxfendazole in vivo. This conversion enhances its antiparasitic efficacy and broadens its spectrum of activity .
Properties
IUPAC Name |
methyl N-[N'-[2-[(2-methoxyacetyl)amino]-4-phenylsulfanylphenyl]-N-methoxycarbonylcarbamimidoyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O6S/c1-28-12-17(25)21-16-11-14(31-13-7-5-4-6-8-13)9-10-15(16)22-18(23-19(26)29-2)24-20(27)30-3/h4-11H,12H2,1-3H3,(H,21,25)(H2,22,23,24,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMCCXLBXIJMERM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1=C(C=CC(=C1)SC2=CC=CC=C2)N=C(NC(=O)OC)NC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6046898 | |
| Record name | Febantel | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58306-30-2 | |
| Record name | Febantel | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58306-30-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Febantel [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058306302 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Febantel | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11409 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Febantel | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Febantel | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.622 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FEBANTEL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S75C401OS1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of febantel?
A1: this compound itself has limited anthelmintic activity. It acts as a pro-drug and is metabolized in vivo to its active metabolites, primarily fenbendazole, oxfendazole, and fenbendazole sulfone. [, , , , ] These benzimidazole derivatives exert their anthelmintic effect by binding to β-tubulin, preventing its polymerization into microtubules. [, ]
Q2: What are the downstream effects of this compound's metabolites on parasites?
A2: Disruption of microtubule formation interferes with crucial cellular processes in parasites, including:
- Impaired Glucose Uptake: Benzimidazoles like fenbendazole block glucose uptake, depriving the parasite of energy. [, ]
- Inhibition of Cell Division: Microtubules play a vital role in cell division. Their disruption inhibits mitosis, preventing parasite reproduction. [, ]
- Compromised Structural Integrity: Microtubules provide structural support. Their absence compromises the structural integrity of the parasite, leading to its death. [, ]
Q3: What is the molecular formula and weight of this compound?
A3: this compound's molecular formula is C20H23N7O5S, and its molecular weight is 457.51 g/mol. [, , ]
Q4: Is there any spectroscopic data available for this compound and its metabolites?
A4: Yes, researchers utilize high-performance liquid chromatography (HPLC) with UV detection at 292 nm to determine this compound and its metabolites in biological samples. [, ] More recently, HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) has been employed for simultaneous quantification of this compound and related compounds, offering increased sensitivity and selectivity. []
Q5: How stable is this compound in different environmental conditions?
A5: While specific data on environmental stability is limited in the provided research, this compound is known to be sensitive to acidic conditions. [] It's metabolized rapidly in vivo, suggesting potential for degradation in the environment. [, , ]
Q6: Does this compound exhibit any catalytic properties?
A6: The provided research focuses on this compound's anthelmintic properties, primarily attributed to its metabolites. There is no mention of this compound itself acting as a catalyst. [, ]
Q7: Have computational methods been used to study this compound?
A7: While not extensively covered in the provided research, computational methods like QSAR (Quantitative Structure-Activity Relationship) modeling can be valuable for investigating this compound and related benzimidazoles. [, ] These models can predict the activity and properties of new this compound analogs based on their structure. [, ]
Q8: How do structural modifications of this compound affect its activity?
A8: The anthelmintic activity of this compound is primarily due to its metabolites, which are benzimidazoles. Structural changes to the benzimidazole core, such as substitutions on the benzene ring or modifications to the imidazole ring, can significantly influence the molecule's binding affinity to β-tubulin, affecting its potency and spectrum of activity. [, , ]
Q9: What are the challenges in formulating this compound for different applications?
A9: this compound exhibits poor water solubility, posing challenges for formulation, particularly in oral dosage forms. [] To address this, researchers have explored techniques such as:
- Use of Self-Emulsifying Excipients: Incorporating excipients like PEG-32 glyceryl laureate (Gelucire®44/14) can enhance this compound's dissolution rate. []
- Production of Micro- and Nanocrystalline Suspensions: Ball milling, ultrasound treatment, and bottom-up approaches like melt-coacervation with Gelucire®44/14 have been explored to reduce this compound particle size and improve solubility and dissolution. []
Q10: What safety considerations are associated with this compound use?
A10: The provided research highlights the importance of responsible this compound use to minimize environmental risks, particularly for aquatic organisms. [, ] Fenbendazole, a major metabolite of this compound, exhibits toxicity to aquatic invertebrates like Daphnia magna. [] This raises concerns about potential ecological impacts, emphasizing the need for proper waste management and exploration of alternative anthelmintics with lower environmental toxicity. [, ]
Q11: How is this compound absorbed and metabolized in the body?
A11: this compound is rapidly absorbed after oral administration and undergoes extensive first-pass metabolism, primarily in the liver. [, , ] It's rapidly converted to its active metabolites: fenbendazole, oxfendazole, and fenbendazole sulfone. [, , , ]
Q12: Are there differences in this compound pharmacokinetics between species?
A12: Yes, research indicates species-specific differences in this compound pharmacokinetics. [, ] For example, this compound is absorbed and metabolized faster in sheep compared to cattle. [] These differences might necessitate adjustments in dosage regimens for different species to achieve optimal therapeutic efficacy. []
Q13: Does the presence of parasites influence this compound pharmacokinetics?
A13: Studies show that parasitic infections can affect the pharmacokinetics of this compound. Lambs infected with Trichostrongylus colubriformis exhibited a significant reduction in the area under the curve (AUC) for this compound metabolites compared to uninfected lambs, suggesting altered drug disposition in the presence of parasites. []
Q14: Against which parasites is this compound effective?
A14: this compound, through its active metabolites, exhibits broad-spectrum activity against various nematodes and cestodes in different animal species, including:
- Nematodes:
- Haemonchus contortus [, , ]
- Ostertagia circumcincta [, , , ]
- Trichostrongylus colubriformis [, , ]
- Cooperia spp. [, ]
- Oesophagostomum spp. [, , ]
- Bunostomum phlebotomum [, ]
- Dictyocaulus viviparus [, ]
- Strongyloides papillosus [, ]
- Trichuris vulpis [, ]
- Ancylostoma caninum [, , ]
- Toxocara canis [, ]
- Toxascaris leonina []
- Cestodes:
Q15: What is the efficacy of this compound against Giardia infections?
A15: While traditionally used for nematode and cestode infections, recent studies investigated the efficacy of this compound in combination with praziquantel and pyrantel against Giardia spp. in dogs. Results suggest that this combination, at the recommended dose for other parasites, can reduce cyst excretion in infected dogs. [, ]
Q16: How effective is this compound against different parasite stages?
A16: The efficacy of this compound varies depending on the parasite species and its developmental stage. [, , ] It generally shows good efficacy against adult stages of many nematodes, but its activity against larval stages, particularly inhibited larvae, can be lower. [, , ]
Q17: Is there evidence of parasite resistance to this compound?
A17: Yes, like other benzimidazole anthelmintics, resistance to this compound has been reported in various parasite species, particularly in cyathostomin populations in horses. [, ]
Q18: What are the mechanisms of resistance to this compound and other benzimidazoles?
A18: The primary mechanism of resistance to benzimidazoles, including this compound's active metabolites, involves mutations in the β-tubulin gene, particularly at the amino acid positions 167, 200, and 198. [, ] These mutations alter the drug binding site, reducing the affinity of benzimidazoles for β-tubulin and leading to resistance. [, ]
Q19: Is there cross-resistance between this compound and other anthelmintics?
A19: Cross-resistance within the benzimidazole class is well documented. [, ] Parasites resistant to one benzimidazole, like fenbendazole, are often resistant to others, including this compound. [, ] This highlights the need for careful anthelmintic selection and resistance management strategies. [, ]
Q20: What analytical methods are used to quantify this compound and its metabolites?
A20: High-performance liquid chromatography (HPLC) coupled with UV detection has been a conventional method for quantifying this compound and its metabolites in biological matrices. [] This method allows for the separation and quantification of the parent drug and its active metabolites, aiding in pharmacokinetic and efficacy studies. [, ]
Q21: Are there more advanced analytical techniques for this compound analysis?
A21: Yes, recent research employs HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) for simultaneous quantification of this compound and related compounds in various matrices. [] This technique offers higher sensitivity and selectivity compared to conventional HPLC-UV, enabling the detection of lower drug concentrations and potentially identifying previously unknown metabolites. []
Q22: What is the environmental fate of this compound and its metabolites?
A22: While the provided research does not provide detailed information on the environmental fate of this compound, its presence in animal waste raises concerns about potential ecological risks, particularly for aquatic organisms. [, ] Further research is necessary to understand the persistence, bioaccumulation potential, and degradation pathways of this compound and its metabolites in various environmental compartments. [, ]
Q23: How does this compound's solubility affect its bioavailability?
A23: this compound's poor water solubility presents a challenge for its formulation and can impact its bioavailability. [, ] Strategies to enhance dissolution, such as particle size reduction and the use of solubilizing excipients, are crucial for improving its therapeutic efficacy. [, ]
Q24: What are the key parameters for validating analytical methods for this compound?
A24: Validation of analytical methods for this compound, like any pharmaceutical compound, is crucial to ensure the accuracy, precision, and reliability of the results. [, , ] Key validation parameters include:
- Specificity: Demonstrating that the method can differentiate this compound and its metabolites from other components in the sample. [, ]
- Linearity: Establishing a linear relationship between the drug concentration and the analytical response. [, ]
- Accuracy: Determining how close the measured value is to the true value. [, ]
- Precision: Evaluating the reproducibility of the results under the same analytical conditions. [, ]
Q25: What measures are taken to ensure the quality of this compound products?
A25: Quality control is paramount in pharmaceutical manufacturing to guarantee the safety and efficacy of the final product. [] For this compound, this involves:
- Raw Material Testing: Verifying the identity, purity, and potency of this compound raw materials. [, ]
- In-Process Controls: Monitoring critical manufacturing steps to ensure product quality. [, ]
- Finished Product Testing: Assessing the final product for compliance with established specifications, including assay, impurities, and dissolution. [, ]
Q26: Does this compound elicit any immunological responses?
A26: The provided research primarily focuses on this compound's anthelmintic activity and does not delve into its immunogenic potential. [] Further investigation is needed to understand if this compound triggers any immune responses in treated animals. []
Q27: Can this compound affect drug-metabolizing enzymes?
A27: The research primarily focuses on this compound's own metabolism and does not provide detailed information on its potential to induce or inhibit drug-metabolizing enzymes. [, ] Further research is needed to assess the possibility of drug-drug interactions arising from this compound's effects on these enzymes. [, ]
Q28: What are the alternatives to this compound for parasite control?
A28: Several alternative anthelmintics are available, each with its own spectrum of activity, efficacy, and potential for resistance development. [, , ] Some alternatives include:
- Macrocyclic Lactones: Ivermectin, moxidectin. [, ]
- Benzimidazoles: Albendazole, fenbendazole, oxfendazole (metabolites of this compound). [, , ]
- Tetrahydropyrimidines: Pyrantel pamoate, morantel tartrate. [, ]
- Salicylanilides: Closantel, rafoxanide. []
Q29: How should this compound waste be managed to minimize environmental risks?
A29: While specific recommendations are not detailed in the research, responsible waste management is crucial to minimize potential environmental contamination from this compound. [, ] This includes proper disposal of unused medication, avoiding disposal in water bodies, and adhering to local regulations for pharmaceutical waste management. [, ]
Q30: What resources are available for researchers studying this compound?
A30: Researchers benefit from various resources, including:
- Analytical Chemistry Techniques: HPLC-UV and HPLC-MS/MS are instrumental for this compound quantification. [, , ]
- In Vitro and In Vivo Models: Cell-based assays and animal models are essential for studying this compound's efficacy and mechanisms of action. [, , ]
- Computational Chemistry Tools: QSAR modeling aids in predicting the activity of this compound analogs. [, ]
Q31: When was this compound first introduced as an anthelmintic?
A31: this compound was introduced as a broad-spectrum anthelmintic in the 1970s. [] Its efficacy against a wide range of nematodes and cestodes in various animal species quickly established its place in veterinary medicine. []
Q32: How does this compound research benefit from cross-disciplinary collaborations?
A32: this compound research benefits significantly from collaborations between diverse scientific fields, including:
- Parasitology: Understanding parasite biology, resistance mechanisms, and epidemiology. [, ]
- Pharmaceutical Sciences: Optimizing this compound formulations for improved delivery and bioavailability. []
- Analytical Chemistry: Developing and validating sensitive and specific methods for this compound quantification. [, ]
- Environmental Science: Assessing the ecological impact and developing strategies to mitigate environmental risks. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



